molecular formula C10H9NO4 B127040 methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate CAS No. 142166-00-5

methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Cat. No. B127040
M. Wt: 207.18 g/mol
InChI Key: HBGXBRNLTSFTIG-UHFFFAOYSA-N
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Patent
US08093238B2

Procedure details

Using methyl 4-amino-3-hydroxybenzoate (2 g, 12 mmol), triethylamine (2.17 mL, 16 mmol) and chloroacetyl chloride (1.13 mL, 13 mmol) in THF (70 mL) followed by sodium hydride (1.0 g of a 60% suspension in oil, 24 mmol) to yield the title compound as a brown solid (2.33 g, 94%). δH (DMSO-d6) 3.81 (3H, s), 4.65 (2H, s), 6.99 (1H, d, J 8.3 Hz), 7.43 (1H, d, J 1.5 Hz). 7.59 (1H, dd, J 8.5, 1.9 Hz), 11.10 (1H, br s). LCMS (ES+) 208 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.17 mL
Type
reactant
Reaction Step Two
Quantity
1.13 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
70 mL
Type
solvent
Reaction Step Six
Yield
94%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[OH:12].C(N(CC)CC)C.Cl[CH2:21][C:22](Cl)=[O:23].[H-].[Na+]>C1COCC1>[CH3:9][O:8][C:6]([C:5]1[CH:10]=[CH:11][C:2]2[NH:1][C:22](=[O:23])[CH2:21][O:12][C:3]=2[CH:4]=1)=[O:7] |f:3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)OC)C=C1)O
Step Two
Name
Quantity
2.17 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1.13 mL
Type
reactant
Smiles
ClCC(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Five
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC2=C(NC(CO2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.33 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.